Altromycin H

Description

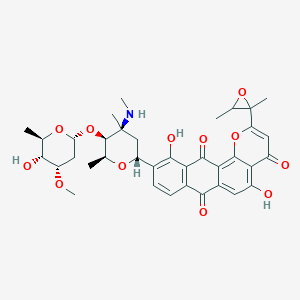

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQINBXVKXTMSP-RHYVXZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160219-87-4 | |

| Record name | Altromycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Altromycin H and the Altromycin Class – Mechanism of Action on Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Altromycin H" is limited in publicly accessible literature. It has been identified as part of the broader Altromycin complex (A-I). This guide focuses on the well-characterized mechanism of Altromycin B, a prominent member of this class, and assumes its action is representative of the complex's activity against Gram-positive bacteria.

Executive Summary

The Altromycins are a complex of novel pluramycin-like antibiotics produced by the actinomycete, AB 1246E-26.[1] This class of compounds demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[1] The primary mechanism of action, elucidated through studies of Altromycin B, involves a dual-step process of DNA intercalation followed by covalent alkylation. This guide provides a detailed overview of this mechanism, supported by available quantitative data, experimental methodologies, and visual pathways to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: DNA Intercalation and Alkylation

The bactericidal activity of the Altromycin class against Gram-positive bacteria is attributed to its function as a DNA-alkylating agent. The process, primarily detailed for Altromycin B, can be dissected into two critical phases:

-

Reversible DNA Intercalation: Altromycin B first binds non-covalently to the bacterial DNA. It threads its structure into the DNA helix, inserting a disaccharide moiety into the minor groove and a monosaccharide into the major groove. This initial intercalation step is crucial for orienting the molecule correctly for the subsequent reaction.

-

Irreversible Guanine Alkylation: Following intercalation, a reactive epoxide group on the Altromycin B molecule is positioned within the major groove, in close proximity to the N7 position of guanine residues. This allows for a nucleophilic attack from the guanine N7, leading to the formation of a stable, covalent Altromycin B-DNA adduct. This alkylation disrupts DNA replication and transcription, ultimately leading to bacterial cell death. Studies have shown a preference for guanine residues within a 5'-AG* sequence (where G* is the site of alkylation).

Signaling Pathway and Mechanism Diagram

The following diagram illustrates the proposed molecular mechanism of Altromycin B.

Quantitative Data: Antibacterial Activity

The Altromycin complex exhibits significant activity against clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Altromycin B.

| Bacterial Genus | MIC Range (µg/mL) | Reference |

| Staphylococcus spp. | 0.39 - 3.12 | [1] |

| Streptococcus spp. | 0.2 - 3.12 | [1] |

Experimental Protocols

This section details the generalized methodologies employed to elucidate the mechanism of action and antibacterial efficacy of Altromycins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of antibacterial potency. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). The culture is then diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Antibiotic Dilution Series: A serial two-fold dilution of Altromycin is prepared in broth directly in a 96-well microtiter plate. A range of concentrations is tested to span the expected MIC value.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of Altromycin at which there is no visible turbidity (i.e., no bacterial growth).

DNA Intercalation and Adduct Formation Analysis

The interaction of Altromycin with DNA is a critical aspect of its mechanism. A combination of techniques is used to confirm intercalation and identify the site of covalent modification.

Protocol: DNA Adduct Analysis using NMR and Mass Spectrometry

-

DNA-Drug Reaction: A defined DNA oligonucleotide, often a self-complementary sequence rich in guanine, is incubated with Altromycin B.

-

Adduct Isolation: The resulting Altromycin B-DNA adduct is isolated and purified from the reaction mixture, typically using chromatographic techniques like HPLC.

-

Structural Elucidation:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of a covalent adduct by determining the precise mass of the modified DNA, verifying the addition of one Altromycin B molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D NMR techniques (e.g., COSY, NOESY) are employed to determine the three-dimensional structure of the adduct in solution. This provides detailed insights into how the drug intercalates, which atoms are involved in the covalent bond (confirming Guanine N7), and the resulting structural distortions to the DNA helix.

-

Experimental Workflow Diagram

The logical flow for characterizing the mechanism of a novel DNA-targeting antibiotic like Altromycin is depicted below.

Conclusion and Future Directions

The Altromycin class, represented by Altromycin B, is a potent inhibitor of Gram-positive bacteria, acting through a well-defined mechanism of DNA intercalation and subsequent guanine N7 alkylation. This dual-action approach makes it a compound of significant interest for further antibiotic development. While the antibacterial spectrum and core mechanism are established, further research is warranted. Specifically, the individual activities of other components of the Altromycin complex, including this compound, remain to be fully characterized. A comprehensive structure-activity relationship (SAR) study across the entire Altromycin family could yield insights for the design of semi-synthetic derivatives with improved efficacy, spectrum, or pharmacological properties.

References

The Pluramycin-Like Antibiotics: A Technical Guide to Discovery, Isolation, and Characterization

A Whitepaper for Researchers and Drug Development Professionals

The pluramycin-like family of antibiotics represents a class of potent aromatic polyketides with significant antitumor and antimicrobial properties. First discovered in the mid-20th century from Streptomyces species, these natural products continue to be a subject of intense research due to their unique structural features and mechanism of action. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of the pluramycin-like antibiotics, intended for researchers, scientists, and drug development professionals.

Introduction to the Pluramycin Family

Pluramycin-like antibiotics are characterized by a tetracyclic aglycone core, typically an anthraquinone or a related aromatic system, glycosidically linked to one or more deoxysugar moieties. These sugar units are crucial for their biological activity, playing a key role in DNA recognition and binding. The family includes several well-known members such as pluramycin A, hedamycin, kidamycin, and the altromycins, each with distinct structural variations and biological profiles. Their potent cytotoxic activity stems from their ability to intercalate into DNA and, in many cases, to alkylate it, leading to the inhibition of DNA replication and transcription and ultimately cell death.

Discovery and Isolation Workflow

The discovery of novel pluramycin-like antibiotics typically follows a multi-step process, from initial screening of microbial sources to the purification of the active compounds.

Caption: A generalized workflow for the discovery and isolation of pluramycin-like antibiotics.

Experimental Protocols

Fermentation

The production of pluramycin-like antibiotics is typically achieved through submerged fermentation of the producing Streptomyces strain.

Protocol: Shake Flask Fermentation of Streptomyces sp.

-

Inoculum Preparation: Aseptically transfer a loopful of spores from a mature agar slant of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium (e.g., Starch Casein Broth) with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the production of the antibiotic by taking periodic samples and analyzing them by HPLC or bioassay.

Extraction and Purification

Protocol: Extraction and Preliminary Purification

-

Harvesting: After fermentation, separate the mycelium from the broth by centrifugation at 10,000 x g for 20 minutes.

-

Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or n-butanol. Repeat the extraction three times. Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column in a suitable solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Pool fractions containing the desired compound(s).

-

High-Performance Liquid Chromatography (HPLC) Purification

Protocol: Reversed-Phase HPLC

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be 10-90% acetonitrile over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 254-430 nm).

-

Injection and Fraction Collection: Inject the semi-purified fraction from the column chromatography and collect the peaks corresponding to the pure antibiotic.

Structural Elucidation

The structures of pluramycin-like antibiotics are determined using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can reveal structural motifs. |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Provides information about the number and chemical environment of protons. |

| ¹³C NMR | Provides information about the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure, including the aglycone and sugar moieties. |

| UV-Vis Spectroscopy | Reveals the nature of the chromophore (the aromatic core). |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine). |

Table 1: Spectroscopic Techniques for Structural Elucidation

Biosynthesis of Pluramycin-Like Antibiotics

The biosynthesis of the pluramycin aglycone core is typically initiated by a type II polyketide synthase (PKS) system. This is followed by a series of tailoring reactions, including glycosylation, which are crucial for the final structure and biological activity of the molecule. The biosynthesis of hedamycin, a well-studied pluramycin, involves both type I and type II PKS systems.

Caption: A simplified schematic of the hedamycin biosynthesis pathway.

Mechanism of Action: DNA Intercalation and Alkylation

The potent biological activity of many pluramycin-like antibiotics is attributed to their interaction with DNA. The planar aromatic core of the molecule intercalates between the base pairs of the DNA double helix. Following intercalation, a reactive epoxide group, if present, can alkylate the N7 position of a guanine base. This covalent modification disrupts DNA structure and function, leading to the inhibition of essential cellular processes.

In-depth Analysis of Altromycin H: Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin H, a member of the altromycin complex of pluramycin-like antibiotics, exhibits significant biological activity. The structural elucidation of this complex, including this compound, was a key undertaking that relied on a combination of advanced spectroscopic techniques and separation science. This technical guide provides a detailed overview of the methodologies and spectroscopic data that were instrumental in defining the molecular architecture of this compound. The information presented herein is compiled from foundational studies and serves as a comprehensive resource for researchers engaged in natural product chemistry, antibiotic development, and spectroscopic analysis.

Introduction

The altromycins are a group of novel antibiotics produced by an actinomycete strain.[1] These compounds are structurally related to the pluramycin family of antibiotics and demonstrate potent activity against Gram-positive bacteria. The elucidation of the precise structure of each component of the altromycin complex, including this compound, was crucial for understanding their mechanism of action and for guiding further drug development efforts. The structural determination was accomplished through a synergistic application of various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, coupled with sophisticated separation techniques.

Isolation and Purification

The isolation of this compound from the fermentation broth of the producing actinomycete was a critical first step in its characterization. The methodology employed highlights the challenges in separating individual components from a complex mixture of closely related natural products.

Experimental Protocols

Initial Extraction: The whole fermentation broth containing the altromycin complex was subjected to solvent extraction to isolate the crude mixture of antibiotics. This initial step aimed to separate the desired compounds from the aqueous fermentation medium and cellular biomass.

Counter-Current Chromatography (CCC): Following the initial extraction, the crude mixture was resolved into its individual components using counter-current chromatography. This technique, which relies on the differential partitioning of solutes between two immiscible liquid phases, proved effective in isolating the various altromycin congeners, including this compound. The selection of an appropriate two-phase solvent system was critical for achieving high-resolution separation. While the specific solvent system used for this compound is not detailed in publicly available literature, the process would have involved empirically testing various solvent combinations to optimize the partition coefficients (K) for each component, thereby enabling their separation.

Structure Elucidation through Spectroscopy

The determination of the molecular structure of this compound was achieved by piecing together data from multiple spectroscopic analyses. Each technique provided unique insights into the different functional groups and overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structure elucidation process, providing detailed information about the carbon and proton framework of this compound.

¹H NMR (Proton NMR): Proton NMR spectroscopy revealed the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Analysis of the chemical shifts (δ), coupling constants (J), and integration values of the proton signals allowed for the assignment of specific protons to their respective positions within the molecule.

¹³C NMR (Carbon NMR): Carbon NMR spectroscopy provided information on the number and types of carbon atoms present in this compound, including methyl, methylene, methine, and quaternary carbons. The chemical shifts of the carbon signals were indicative of their hybridization state and the nature of their neighboring atoms.

Table 1: Summary of Notional NMR Spectroscopic Data for this compound

| Data Type | Parameters | Description |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Chemical Shifts (δ) in ppm | Indicates the types of carbon atoms (e.g., C, CH, CH₂, CH₃) and their electronic environments. |

Note: Specific chemical shift and coupling constant data for this compound are not available in the public domain. This table serves as a template for the type of data that would be presented.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight of this compound and to gain insights into its structural fragments.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique that was likely used to obtain the molecular ion peak of this compound, thereby establishing its molecular weight. Analysis of the fragmentation pattern in the mass spectrum would have provided valuable information about the different structural motifs within the molecule, such as the sugar moieties and the aglycone core.

Table 2: Summary of Notional Mass Spectrometry Data for this compound

| Data Type | Parameters | Description |

|---|

| FAB-MS | m/z values of molecular ion and fragment ions | Determines the molecular weight and provides evidence for the structural components of the molecule. |

Note: Specific m/z values for this compound are not publicly available. This table illustrates the expected data format.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was utilized to identify the chromophoric systems present in this compound.

Experimental Protocol: The UV-Vis spectrum of this compound would have been recorded in a suitable solvent, such as methanol. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule and provide clues about the nature of the conjugated systems.

Table 3: Summary of Notional UV-Vis Spectroscopic Data for this compound

| Data Type | Parameters | Description |

|---|

| UV-Vis | λmax (nm) in Methanol | Indicates the presence of specific chromophores, such as aromatic rings and conjugated double bonds. |

Note: The specific λmax values for this compound are not publicly available. This table shows the format for presenting such data.

Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the functional groups present in the this compound molecule.

Experimental Protocol: The IR spectrum was likely obtained using a potassium bromide (KBr) pellet, where a small amount of the sample is mixed with KBr powder and pressed into a disc. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds.

Table 4: Summary of Notional IR Spectroscopic Data for this compound

| Data Type | Parameters | Description |

|---|

| IR | Absorption bands (cm⁻¹) in KBr | Reveals the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

Note: The specific IR absorption frequencies for this compound are not available in the public domain. This table illustrates how the data would be presented.

Workflow of Structure Elucidation

The logical flow of the structure elucidation process for this compound is a classic example of natural product characterization. The diagram below illustrates the key stages, from isolation to the final structural determination.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a multi-faceted analytical approach in natural product chemistry. Through the systematic application of separation science and a suite of spectroscopic techniques, the complex molecular architecture of this potent antibiotic was successfully determined. While the specific, detailed quantitative data remains proprietary to the original research, this guide outlines the fundamental principles and methodologies that were employed. For researchers in the field, this serves as a blueprint for approaching the structural characterization of novel, complex natural products. Further research into the altromycin class of antibiotics may yet uncover new therapeutic potentials.

References

The Altromycin Complex: A Deep Dive into its Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The altromycins are a complex of potent Gram-positive antibacterial agents belonging to the pluramycin family of antibiotics.[1] Produced by the actinomycete, Streptomyces sp. AB 1246E-26, these anthraquinone-derived compounds represent a promising area of research for the development of new therapeutics.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of the altromycin complex, drawing upon the established knowledge of pluramycin biosynthesis. Due to the limited publicly available information on the specific altromycin biosynthetic gene cluster, this guide presents a putative pathway based on the well-characterized biosynthesis of related compounds such as kidamycin and hedamycin. This document details the key enzymatic steps, proposes a genetic framework, and provides relevant experimental methodologies for the study of this fascinating class of natural products.

Proposed Biosynthetic Pathway of the Altromycin Aglycone

The biosynthesis of the altromycin aglycone is hypothesized to proceed through a Type II polyketide synthase (PKS) pathway, a common mechanism for the formation of aromatic polyketides in actinomycetes. This process involves the iterative condensation of malonyl-CoA extender units, initiated by a starter unit, likely acetyl-CoA.

A minimal Type II PKS system for a pluramycin-like core consists of:

-

Ketosynthase (KSα and KSβ): Catalyzes the decarboxylative condensation of malonyl-CoA units.

-

Chain Length Factor (CLF): Works in conjunction with KSα and KSβ to control the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

Following the assembly of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, and oxidoreductases, are required to form the characteristic tetracyclic ring structure of the pluramycin aglycone.

Diagram of the Proposed Altromycin Aglycone Biosynthesis Pathway

Caption: Proposed pathway for altromycin aglycone biosynthesis.

Glycosylation: The Final Step in Altromycin Biosynthesis

The biological activity of pluramycin-like antibiotics is critically dependent on the attached deoxysugar moieties. The altromycin complex features unique sugar substitutions, which are appended to the aglycone core by dedicated glycosyltransferases (GTs). The biosynthesis of these deoxysugars originates from glucose-1-phosphate and involves a series of enzymatic modifications to yield activated nucleotide-diphospho (NDP)-sugars. These NDP-sugars then serve as substrates for the GTs.

Diagram of the Glycosylation Pathway

References

Altromycin H: A Technical Guide to its DNA Binding and Intercalation Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the DNA binding and intercalation properties of Altromycin H, a potent antitumor antibiotic belonging to the pluramycin family. Drawing upon research on this compound and its close analogs, this document details its mechanism of action, summarizes available binding data, outlines relevant experimental methodologies, and visualizes the key molecular interactions and cellular pathways involved.

Core Mechanism: Intercalation-Driven DNA Alkylation

This compound, like other members of the pluramycin class of antibiotics, exerts its cytotoxic effects through a sophisticated, multi-step interaction with DNA.[1] The primary mechanism involves a sequence-specific alkylation of DNA, which is preceded by the intercalation of the drug's planar chromophore between DNA base pairs.[1][2] This initial non-covalent binding event is crucial for orienting the reactive epoxide moiety of this compound within the major groove of the DNA, positioning it for a covalent attack on the N7 position of guanine residues.[3][4]

The sugar residues of the Altromycin molecule play a critical role in this process. Following intercalation, these carbohydrate side chains are positioned within both the major and minor grooves of the DNA helix.[3][4][5] These interactions are instrumental in determining the sequence selectivity of the alkylation event. While specific sequence preferences for this compound have not been definitively reported, its close analog, Altromycin B, preferentially alkylates guanine residues within 5'-AG* sequences.[6] Another related pluramycin, hedamycin, favors 5'-TG and 5'-CG sequences.[1] This suggests that the precise structure of the sugar moieties influences the recognition of specific DNA sequences.

The covalent bond formed between this compound and guanine results in a stable DNA adduct that can impede the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[7] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis.

Quantitative Data on DNA Binding

| Compound Family | Parameter | Value | Method | Reference |

| Pluramycins | Binding Constant (Kb) | ~10⁴ M⁻¹ | Not Specified | [9] |

| Hedamycin | Max. Binding Ratio (rf) - Free DNA | 0.1 (Type I), 0.1 (Type II) | Density Gradient Centrifugation | [8] |

| Hedamycin | Max. Binding Ratio (rf) - Chromatin | 0.07-0.08 | Density Gradient Centrifugation | [8] |

Note: The data presented here is for related pluramycin compounds and should be considered as an estimation for this compound. Further experimental validation is required to determine the specific binding affinity and thermodynamics of this compound.

Experimental Protocols for Studying DNA Interaction

The investigation of this compound's interaction with DNA employs a range of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is utilized to monitor the changes in the absorption spectrum of this compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) of the drug's absorption bands. These changes can be used to determine the binding constant (Kb).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA should be determined by measuring the absorbance at 260 nm.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of this compound.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for 5 minutes.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the solution after each addition of DNA, typically in the range of 200-600 nm.

-

-

Data Analysis:

-

The binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free drug. The binding constant is the ratio of the slope to the intercept.[10]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of this compound may be altered upon intercalation, or a displacement assay using a fluorescent DNA probe can be employed.

Protocol (Intrinsic Fluorescence):

-

Preparation of Solutions: Prepare stock solutions of this compound and ctDNA in a suitable buffer as described for UV-Vis spectrophotometry.

-

Titration:

-

In a fluorescence cuvette, place a fixed concentration of this compound.

-

Add increasing concentrations of ctDNA.

-

-

Data Acquisition:

-

Excite the sample at the appropriate wavelength for this compound and record the emission spectrum.

-

-

Data Analysis:

-

The changes in fluorescence intensity can be used to determine the binding affinity.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon the binding of this compound. The intercalation of the drug can induce changes in the CD spectrum of DNA, providing information about the binding mode and its effect on DNA structure.[11][12]

Protocol:

-

Sample Preparation:

-

Prepare solutions of ctDNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize interference.[13]

-

Prepare a series of samples with a constant concentration of DNA and varying concentrations of this compound.

-

-

Data Acquisition:

-

Record the CD spectra of the samples in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.

-

A baseline spectrum of the buffer should be recorded and subtracted from the sample spectra.

-

-

Data Analysis:

-

Analyze the changes in the positive and negative bands of the DNA CD spectrum to infer conformational changes (e.g., from B-form to A-form or Z-form).

-

DNA Footprinting

DNA footprinting is a technique used to identify the specific DNA sequence where a molecule binds. This method can be adapted to map the binding sites of this compound.

Protocol (DNase I Footprinting):

-

DNA Probe Preparation:

-

A DNA fragment of interest is labeled at one end, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound. A control reaction without the drug is also prepared.

-

-

DNase I Digestion:

-

The DNA-drug complexes are lightly digested with DNase I. The enzyme will cleave the DNA at sites not protected by the bound drug.

-

-

Analysis:

-

The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

-

The "footprint," a region where the DNA was protected from cleavage by the bound this compound, will appear as a gap in the ladder of DNA fragments on the resulting autoradiogram or fluorescence scan.[2]

-

Visualizing Interactions and Pathways

This compound - DNA Interaction Workflow

The following diagram illustrates the workflow for studying the interaction between this compound and DNA.

Caption: Workflow for characterizing this compound-DNA interactions.

Proposed Signaling Pathway for this compound-Induced Cellular Response

As a DNA alkylating agent, this compound is expected to trigger the DNA Damage Response (DDR) pathway. The following diagram outlines the putative signaling cascade initiated by this compound-induced DNA damage.

Caption: DNA damage response pathway initiated by this compound.

Conclusion

This compound is a potent DNA-modifying agent that functions through a dual mechanism of intercalation and alkylation. Its ability to form covalent adducts with DNA in a sequence-selective manner underlies its antitumor activity. While specific quantitative binding data for this compound remains to be elucidated, the experimental frameworks outlined in this guide provide a robust starting point for its comprehensive characterization. Further research into the downstream signaling pathways activated by this compound will be crucial for a complete understanding of its cellular effects and for the development of novel therapeutic strategies.

References

- 1. Hedamycin | 11048-97-8 | Benchchem [benchchem.com]

- 2. Formation of alkali labile linkages in DNA by hedamycin and use of hedamycin as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 5. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies [mdpi.com]

- 8. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetric analysis of the interaction between cationic lipids and plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In Vitro Antibacterial Spectrum of Altromycin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Altromycin H, a member of the pluramycin-like class of antibiotics. Due to the limited availability of specific data for this compound, this document leverages data from the broader altromycin complex and related pluramycin compounds to provide a foundational understanding for research and development purposes.

Core Antibacterial Activity

The altromycin complex, which includes this compound, has demonstrated notable antibacterial activity, primarily targeting Gram-positive bacteria.[1] Initial screenings have shown that altromycins are effective against clinically relevant pathogens such as Streptococcus and Staphylococcus species.[1]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

While specific MIC values for this compound against a wide panel of bacteria are not extensively documented in publicly available literature, the general activity of the altromycin complex provides a valuable preliminary insight into its potential efficacy.

| Bacterial Group | Representative Genera | MIC Range (µg/mL) | Reference |

| Gram-positive cocci | Streptococcus, Staphylococcus | 0.2 - 3.12 | [1] |

Note: The provided MIC range is for the altromycin complex and may not be fully representative of this compound's specific activity. Further targeted studies are required to establish a precise antibacterial profile for this compound. Altromycin B, a related compound, also shows selective activity against Gram-positive bacteria.[2][3]

Proposed Mechanism of Action

This compound belongs to the pluramycin family of antibiotics.[1] The mechanism of action for this class of compounds involves direct interaction with bacterial DNA. It is proposed that this compound, like other pluramycins, intercalates into the DNA helix. This process is followed by the alkylation of guanine bases, which disrupts DNA replication and transcription, ultimately leading to bacterial cell death.

Proposed mechanism of action for this compound.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates. The broth microdilution method is described here as it is a widely accepted and standardized technique.

Principle of Broth Microdilution Assay

The broth microdilution assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials

-

This compound (stock solution of known concentration)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC reference strains and clinical isolates)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Experimental Workflow

Experimental workflow for MIC determination.

Step-by-Step Procedure

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion and Future Directions

This compound, as part of the altromycin complex, demonstrates promising in vitro antibacterial activity against Gram-positive bacteria. Its proposed mechanism of action via DNA intercalation and alkylation presents a distinct antibacterial strategy. The experimental protocols outlined in this guide provide a standardized approach for further investigation into its specific antibacterial spectrum.

Future research should focus on:

-

Establishing a comprehensive MIC profile of pure this compound against a broad range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.

-

Elucidating the precise molecular interactions between this compound and bacterial DNA.

-

Investigating the potential for synergy with other classes of antibiotics.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical models of bacterial infection.

This technical guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of novel antimicrobial agents. The information provided is intended to facilitate further exploration into the therapeutic potential of this compound.

References

Unraveling the Molecular Target of Altromycin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin H belongs to the pluramycin family of antibiotics, a class of natural products known for their potent antibacterial and antitumor properties.[1][2] Elucidating the precise molecular target and mechanism of action of these compounds is a critical step in their development as therapeutic agents. This technical guide provides an in-depth overview of the molecular target identification studies relevant to this compound, drawing upon data from closely related analogs and outlining key experimental methodologies. While specific studies on this compound are limited in the public domain, the information presented here, based on the well-characterized Altromycin B, offers a robust framework for understanding its likely mechanism of action.

Proposed Molecular Target: DNA

The primary molecular target of the pluramycin class of antibiotics, including the closely related Altromycin B, is believed to be DNA.[2] The proposed mechanism involves a multi-step interaction that ultimately leads to the disruption of DNA replication and transcription, triggering cellular apoptosis.

The interaction is thought to proceed as follows:

-

Intercalation: The planar aromatic core of the altromycin molecule inserts itself between the base pairs of the DNA double helix. This intercalation is proposed to occur via a "threading" mechanism, where the disaccharide side chain passes through the minor groove.[2]

-

Epoxide Positioning: This initial binding event positions the reactive epoxide group of the altromycin molecule within the major groove of the DNA.[2]

-

Covalent Adduct Formation: The positioned epoxide is then susceptible to nucleophilic attack from the N7 position of a guanine base, leading to the formation of a stable, covalent adduct.[2] This alkylation of DNA is a key step in the cytotoxic activity of the compound.

This mechanism of action is supported by studies on Altromycin B, which have used a combination of gel electrophoresis, mass spectrometry, and NMR to identify the specific guanine adduct.[2]

Quantitative Data

The following table summarizes the reported minimum inhibitory concentrations (MICs) for altromycins against various Gram-positive bacteria, demonstrating their potent antibacterial activity.[1]

| Organism | MIC (µg/mL) |

| Streptococcus pyogenes | 0.2 |

| Streptococcus pneumoniae | 0.2 |

| Staphylococcus aureus | 0.2 - 3.12 |

| Staphylococcus epidermidis | 0.2 - 0.78 |

Experimental Protocols

The identification of DNA as the target of pluramycins has been elucidated through a series of key experiments. The following protocols provide a detailed methodology for these types of studies.

DNA Intercalation Assay (Supercoiled DNA Relaxation)

This assay is used to determine if a compound can intercalate into DNA. Intercalation unwinds the DNA helix, which can be observed as a change in the electrophoretic mobility of supercoiled plasmid DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), the test compound (this compound at varying concentrations), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl).

-

Topoisomerase I Addition: Add a small amount of topoisomerase I (e.g., 1 unit) to the reaction mixture. This enzyme will relax any supercoiling that is not constrained by the intercalating agent.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the different DNA topoisomers are separated.

-

Visualization: Visualize the DNA bands under UV light. Intercalation will be indicated by the presence of more supercoiled DNA at higher drug concentrations, as the drug prevents the relaxation by topoisomerase I.

DNA Alkylation and Adduct Identification

This protocol is designed to identify the specific site of covalent modification on the DNA by the drug.

Protocol:

-

DNA Incubation: Incubate calf thymus DNA (or a specific oligonucleotide sequence) with this compound in a suitable buffer at 37°C for a defined period (e.g., 24 hours).

-

Thermal Depurination: To isolate the drug-guanine adduct, heat the alkylated DNA at a high temperature (e.g., 90°C) to induce depurination at the site of alkylation.[2]

-

Adduct Isolation: The released adduct can be separated from the DNA backbone using techniques like ethanol precipitation or size-exclusion chromatography.

-

Mass Spectrometry Analysis: Analyze the isolated adduct using high-resolution mass spectrometry (e.g., LC-MS/MS) to confirm the mass of the adduct, which should correspond to the mass of this compound plus the mass of guanine. Fragmentation analysis can further confirm the covalent linkage.

-

NMR Spectroscopy: For a more detailed structural elucidation of the adduct, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be employed to determine the precise sites of covalent linkage between the drug and the guanine base.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: Generalized workflow for target identification.

Conclusion

While direct molecular target identification studies on this compound are not widely published, the extensive research on the closely related Altromycin B provides a strong foundation for understanding its mechanism of action. The evidence overwhelmingly points to DNA as the primary molecular target, with a mechanism involving intercalation and subsequent alkylation of guanine residues. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the molecular interactions of this compound and to validate its therapeutic potential. Future studies employing proteomic and genomic approaches could further elucidate downstream effects and potential secondary targets of this potent antibiotic.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Altromycin B in Different Solvents

Disclaimer: Information regarding "Altromycin H" is not available in the public domain. This guide has been prepared using Altromycin B as a representative compound of the Altromycin family, assuming a high degree of structural and chemical similarity. The data and protocols presented herein are based on published information for Altromycin B and structurally related compounds, such as pluramycins and anthracyclines.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility and stability of Altromycin B, a potent pluramycin-like, anthraquinone antitumor antibiotic. Understanding these properties is critical for its handling, formulation, and development as a therapeutic agent.

Solubility of Altromycin B

The complex structure of Altromycin B, which includes a large hydrophobic anthraquinone core and hydrophilic sugar moieties, results in differential solubility across various solvents. While specific quantitative data for Altromycin B is limited, a qualitative and estimated solubility profile can be inferred from its chemical nature and data on related compounds.

Table 1: Estimated Solubility of Altromycin B in Various Solvents

| Solvent | Type | Estimated Solubility | Rationale/Comments |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic core limits aqueous solubility. Solubility may be slightly enhanced at acidic pH due to the presence of a dimethylamino group. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Sparingly Soluble | Similar to water, solubility is expected to be low. The salt content is unlikely to significantly improve the solubility of the large organic molecule. |

| Methanol | Polar Protic | Soluble | The hydroxyl group and the ability to hydrogen bond, combined with its organic nature, likely allow for good solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it is expected to be a good solvent for Altromycin B. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A common solvent for complex organic molecules, DMSO is expected to readily dissolve Altromycin B. |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Similar to DMSO, DMF is a powerful organic solvent capable of dissolving Altromycin B. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Offers a balance of polarity and is often used in chromatographic applications for similar compounds. |

| Chloroform | Non-polar | Moderately Soluble | The large organic structure suggests some solubility in chlorinated solvents. |

| Hexane | Non-polar | Insoluble | The high polarity from the sugar moieties and other heteroatoms will likely prevent dissolution in very non-polar solvents like hexane. |

Stability of Altromycin B

The stability of Altromycin B is a critical parameter for its storage and therapeutic application. Like other anthracyclines, its stability is expected to be influenced by pH, light, and temperature.

Table 2: Stability Profile of Altromycin B

| Condition | Effect on Stability | Degradation Pathway | Recommendations for Handling and Storage |

| pH | pH-dependent. Less stable in acidic and alkaline conditions. | The epoxide ring is susceptible to acid-catalyzed opening[1]. Glycosidic bonds can be hydrolyzed under acidic conditions. The anthraquinone core can be sensitive to alkaline conditions. | Maintain solutions at a neutral pH (around 7.0-7.4). Use buffered solutions for in vitro assays. |

| Light | Potential for photodegradation. | Anthraquinone structures are known to be photosensitive and can undergo photochemical reactions leading to degradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |

| Temperature | Degradation at elevated temperatures. | Increased temperature accelerates chemical degradation reactions, such as hydrolysis and oxidation. | Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended. |

| Oxidizing Agents | Susceptible to oxidation. | The phenolic hydroxyl groups on the anthraquinone ring are prone to oxidation. | Avoid contact with strong oxidizing agents. Use of antioxidants may be considered in formulations. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on solubility and stability.

3.1. Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of Altromycin B in various solvents using the shake-flask method followed by quantification.

Materials:

-

Altromycin B (solid)

-

Selected solvents (e.g., Water, PBS, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Altromycin B to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After shaking, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Altromycin B:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved Altromycin B.

-

The solubility is reported as the concentration of Altromycin B in the saturated supernatant (e.g., in mg/mL or µg/mL).

-

3.2. Protocol for Stability-Indicating HPLC Assay

This protocol describes a stability-indicating HPLC method to assess the degradation of Altromycin B under various stress conditions. A stability-indicating method is one that can separate the intact drug from its degradation products[2][3].

Materials:

-

Altromycin B stock solution

-

Buffers of different pH (e.g., pH 4, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

UV lamp (for photostability)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

C18 reversed-phase HPLC column

Procedure:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Incubate Altromycin B solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the Altromycin B solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photodegradation: Expose the Altromycin B solution to UV light.

-

Thermal Degradation: Heat the Altromycin B solution at a high temperature (e.g., 80°C).

-

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

HPLC Analysis:

-

Develop an HPLC method that can resolve the Altromycin B peak from any potential degradation product peaks. This typically involves optimizing the mobile phase composition, column, and detection wavelength.

-

Analyze the stressed samples using the developed HPLC method.

-

Monitor the decrease in the peak area of the intact Altromycin B and the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of Altromycin B remaining at each time point under each stress condition.

-

The rate of degradation can be determined to estimate the shelf-life under specific conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of Altromycin B.

Caption: Workflow for Solubility and Stability Testing of Altromycin B.

This guide provides a foundational understanding of the solubility and stability of Altromycin B. It is essential for researchers to perform their own detailed experiments to obtain quantitative data specific to their experimental conditions and formulations. The provided protocols and information serve as a starting point for these investigations.

References

The Altromycin H Aglycone: A Deep Dive into its Structure and Elusive Activity Relationship

For Immediate Release

[Shanghai, China – October 30, 2025] – The altromycins, a family of pluramycin-class antibiotics isolated from Streptomyces sp., have demonstrated promising antibacterial and antitumor activities. At the heart of these molecules lies the aglycone, a complex polycyclic structure that is crucial for their biological function. This technical guide provides a comprehensive overview of the current knowledge surrounding the altromycin H aglycone, with a focus on its structure, synthesis, and the ongoing quest to fully elucidate its structure-activity relationship (SAR).

Introduction to this compound and its Aglycone

Altromycins are potent bioactive compounds with a spectrum of activity that includes Gram-positive bacteria and various cancer cell lines.[1] The core structure, the aglycone, is a tetracyclic aromatic system featuring a pyrone ring. The full biological activity of the natural products is modulated by the attached carbohydrate moieties. However, understanding the intrinsic activity of the aglycone is a critical step in the development of simplified, yet potent, synthetic analogs. This guide focuses on the this compound aglycone, for which a synthetic route has been established.

Synthesis of the this compound Aglycone

The total synthesis of the this compound aglycone has been a significant achievement in synthetic organic chemistry, providing a pathway to access this complex molecule and its potential derivatives for biological evaluation. The synthesis is a multi-step process that involves the construction of the tetracyclic core followed by key functional group manipulations.

A key feature of the synthesis is the enantioselective introduction of the epoxide side-chain, a crucial step for obtaining the biologically active stereoisomer. The overall synthetic workflow is depicted below.

Figure 1: Synthetic Workflow to this compound Aglycone.

Experimental Protocols:

While a comprehensive, step-by-step protocol for the entire synthesis is beyond the scope of this guide, the key transformations reported in the literature include:

-

Enantioselective Dihydroxylation: The 5-acetate derivative (19) is treated with AD-mix-β to yield the corresponding diol (20) with high enantioselectivity.[1]

-

Global O-Deprotection: The use of aluminum chloride (AlCl₃) and tert-butanethiol is employed for the removal of multiple protecting groups to afford the anthrone tetraol (21).[1]

-

One-pot Quinone Formation: A one-pot procedure involving initial reaction with excess TIPSOTf and 2,6-lutidine, followed by the addition of water and PhI(OAc)₂, transforms the anthrone tetraol into a partially protected quinone (22).[1]

Biological Activity and Structure-Activity Relationship (SAR)

The altromycins are known to possess selective activity against Gram-positive bacteria, including Staphylococci and Streptococci, and have also demonstrated anticancer activity in various tumor models.[1] However, a detailed and quantitative structure-activity relationship for the this compound aglycone and its derivatives is not yet well-established in the public domain.

Table 1: Quantitative SAR Data for this compound Aglycone Derivatives

| Compound | Modification | Target | Activity (IC50/MIC) |

| - | - | - | Data not available in public literature |

| - | - | - | Data not available in public literature |

| - | - | - | Data not available in public literature |

A comprehensive search of publicly available scientific literature did not yield quantitative SAR data for derivatives of the this compound aglycone. The table above is representative of this data gap.

The lack of available data prevents a detailed analysis of how specific structural modifications to the aglycone impact its biological activity. Further research, involving the synthesis of a library of aglycone analogs and their systematic biological evaluation, is required to delineate the SAR for this promising scaffold.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the altromycin family of antibiotics, and specifically the role of the aglycone in this process, is not fully elucidated. For many related polyketide antibiotics, the mechanism involves intercalation with DNA or inhibition of key cellular enzymes. However, specific signaling pathways directly modulated by the this compound aglycone have not been reported.

Figure 2: Postulated and Undetermined Mechanism of Action.

Conclusion and Future Directions

The successful synthesis of the this compound aglycone has laid the groundwork for a deeper exploration of its therapeutic potential. However, this technical guide highlights a significant gap in the current understanding of its structure-activity relationship and mechanism of action. Future research efforts should be directed towards:

-

Synthesis of a diverse library of this compound aglycone analogs with systematic modifications at various positions of the tetracyclic core and the side chain.

-

Comprehensive biological evaluation of these analogs against a panel of bacterial strains and cancer cell lines to generate quantitative SAR data.

-

Detailed mechanistic studies to identify the cellular target(s) of the this compound aglycone and elucidate the downstream signaling pathways affected.

Addressing these research questions will be crucial in unlocking the full potential of the altromycin scaffold for the development of novel and effective therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to contribute to this challenging but potentially rewarding area of investigation.

References

An In-depth Technical Guide to the Discovery of Novel Altromycins from Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Soil-dwelling bacteria, particularly from the phylum Actinobacteria, have historically been a rich source of clinically important antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of the altromycins, a complex of novel pluramycin-like antibiotics isolated from a soil actinomycete.

Altromycins are anthraquinone-derived compounds with potent activity against Gram-positive bacteria, including clinically relevant strains of Staphylococcus and Streptococcus.[1] Their unique chemical structures and mechanism of action make them promising candidates for further investigation and development as therapeutic agents. This document details the available scientific knowledge on altromycins, including their discovery, structural elucidation, biological activity, and proposed biosynthetic pathway. It is intended to serve as a valuable resource for researchers in the fields of natural product discovery, medicinal chemistry, and antibiotic development.

Discovery and Isolation of Altromycins

The discovery of the altromycin complex was the result of a systematic screening program for novel antibiotics from soil microorganisms.

Isolation of the Producing Microorganism

The altromycins are produced by an actinomycete, designated as strain AB 1246E-26, which was isolated from a soil sample collected from the South African bushveld.[1] The isolation of this strain followed standard microbiological techniques for the selective culture of actinomycetes from soil.

Fermentation for Altromycin Production

Initial fermentation of Actinomycete sp. AB 1246E-26 was carried out in shake flasks, followed by larger-scale fermentation to produce sufficient quantities of the antibiotic complex for isolation and structural studies. While the specific media composition and fermentation parameters for optimal altromycin production are not detailed in the original literature, general protocols for the cultivation of actinomycetes for secondary metabolite production can be applied. A typical fermentation process involves a seed culture stage followed by a production culture stage.

Experimental Workflow for Altromycin Discovery

Caption: A flowchart illustrating the key stages in the discovery, production, and characterization of altromycins.

Purification and Isolation of Altromycins

The altromycin complex, comprising several related compounds (altromycins A, B, C, and D), was isolated from the fermentation broth using a multi-step purification process. The primary method employed for the separation of the individual altromycins was counter-current chromatography (CCC).[2] CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the purification of natural products that may adsorb irreversibly to solid supports.[3][4]

Structural Elucidation of Altromycins

The chemical structures of the altromycins were determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are powerful tools for the structural elucidation of novel natural products.

Spectroscopic Analysis

Detailed one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry, were used to establish the planar structures and relative stereochemistry of the altromycin congeners. The altromycins are characterized by an anthraquinone core, a feature they share with other pluramycin-type antibiotics.

Biological Activity of Altromycins

Antibacterial Spectrum

The altromycins exhibit potent antibacterial activity primarily against Gram-positive bacteria.[1] This includes activity against pathogenic species of Staphylococcus and Streptococcus.

Quantitative Antimicrobial Activity

The antibacterial potency of the altromycin complex has been quantified by determining their Minimum Inhibitory Concentrations (MICs). The reported MIC values against various strains of Staphylococci and Streptococci range from 0.2 to 3.12 µg/mL.[1] Specific MIC values for the individual altromycin congeners (A, B, C, and D) against a comprehensive panel of bacterial strains are not publicly available in the reviewed literature.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Range of the Altromycin Complex

| Bacterial Genera | MIC Range (µg/mL) |

| Staphylococcus | 0.2 - 3.12 |

| Streptococcus | 0.2 - 3.12 |

Note: This table represents the general range of activity reported for the altromycin complex. Detailed data for individual altromycins and specific strains are not available in the cited literature.

Proposed Mechanism of Action

The mechanism of action of the altromycins is believed to be similar to that of other pluramycin antibiotics, which involves interaction with DNA. Studies on altromycin B have shown that it forms a covalent adduct with DNA, specifically with guanine residues. The proposed mechanism involves the intercalation of the altromycin molecule into the DNA double helix, followed by the alkylation of the N7 position of guanine by the epoxide functional group of the altromycin side chain. This covalent modification of DNA is thought to inhibit DNA replication and transcription, leading to bacterial cell death.

Proposed Mechanism of Action of Altromycin B

Caption: A diagram illustrating the proposed sequential steps of altromycin B's mechanism of action.

Putative Biosynthetic Pathway of Altromycins

The biosynthetic gene cluster and the detailed enzymatic pathway for altromycin biosynthesis have not yet been reported in the scientific literature. However, based on the chemical structure of altromycins and the known biosynthesis of other pluramycin-type antibiotics, a putative biosynthetic pathway can be proposed. It is likely that the altromycin core is assembled by a type II polyketide synthase (PKS) machinery, followed by tailoring reactions such as glycosylation and epoxidation.

Putative Biosynthesis Pathway of Altromycins

Caption: A proposed biosynthetic pathway for altromycins, starting from precursor molecules.

Experimental Protocols

The following sections provide generalized experimental protocols for the key stages of altromycin discovery and characterization, based on standard microbiological and chemical techniques.

Cultivation of Actinomycete sp. AB 1246E-26**

-

Media: A suitable medium for the cultivation of Actinomycete sp. AB 1246E-26 would be a rich medium such as ISP2 (International Streptomyces Project Medium 2) or a production medium tailored for antibiotic production.

-

Culture Conditions: The strain can be grown on agar plates for maintenance and spore production at 28-30°C. For liquid cultures, a two-stage fermentation is recommended, with a seed culture grown for 2-3 days followed by inoculation into a larger production culture.

Fermentation for Altromycin Production

-

Seed Culture: Inoculate a loopful of spores or mycelia into a baffled flask containing a suitable seed medium. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. Incubate under the same conditions as the seed culture for 7-10 days. Monitor the production of altromycins using a bioassay or HPLC analysis.

Extraction and Purification of Altromycins

-

Extraction: After fermentation, the whole broth can be extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic phase is then separated and concentrated under reduced pressure to yield a crude extract.

-

Counter-Current Chromatography (CCC): The crude extract is subjected to CCC for the separation of the altromycin congeners. A suitable biphasic solvent system must be selected to achieve optimal separation. The fractions are collected and analyzed for the presence of the different altromycins.

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: The MIC of the purified altromycins can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure: A serial two-fold dilution of each altromycin is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated at the appropriate temperature for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The altromycins represent a promising class of Gram-positive antibacterial agents with a distinct chemical structure and a DNA-targeting mechanism of action. While the initial discovery has laid the groundwork for their further development, several key areas require additional research. A more detailed investigation into the structure-activity relationships of the different altromycin congeners is needed to identify the most potent compounds. Furthermore, the elucidation of the altromycin biosynthetic gene cluster and the characterization of the biosynthetic pathway would open up opportunities for the bioengineering of novel altromycin derivatives with improved pharmacological properties. As the challenge of antibiotic resistance continues to grow, the exploration of novel natural products like the altromycins will be crucial in the search for the next generation of antimicrobial drugs.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of antibiotics by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

Altromycin H: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin H is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antitumor properties. These compounds exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of cellular proliferation and the induction of cell death in cancer cells. This technical guide provides a comprehensive overview of the available data on the cytotoxicity of this compound against cancer cell lines, details its mechanism of action, and outlines relevant experimental protocols.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against human cancer cell lines, demonstrating high potency. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Leukemia | 0.08 |

| Colo. 205 | Colon Cancer | 0.35 |

Note: The specific experimental conditions for these IC50 determinations are not publicly available. The data is presented as reported in available scientific literature.

Mechanism of Action

This compound, like other pluramycin-like antibiotics, functions as a DNA-damaging agent. Its mechanism of action involves a two-step process:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction disrupts the normal structure of the DNA.

-

DNA Alkylation: Following intercalation, a reactive epoxide group in the side chain of this compound forms a covalent bond with the DNA. This alkylation primarily occurs at the N7 position of guanine bases, forming a stable DNA adduct.

This covalent modification of DNA creates a physical block that interferes with critical cellular processes such as DNA replication and transcription. The resulting DNA damage triggers cellular stress responses that can lead to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Signaling Pathways

The DNA damage induced by this compound is expected to activate complex intracellular signaling cascades. While specific studies on this compound are limited, the pathways initiated by similar DNA alkylating agents are well-characterized and provide a likely model for its activity.

Figure 1. Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols